molecular formula C11H14N2O3 B1434309 Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate CAS No. 1710293-30-3

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

Cat. No. B1434309
M. Wt: 222.24 g/mol
InChI Key: OOXVYMYBLOYOON-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylate is a chemical compound with the CAS Number: 32078-87-8. It has a molecular weight of 222.24 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-oxo-1,2,3,5,6,7-hexahydro-4-cinnolinecarboxylate . The InChI code for this compound is 1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h6,12H,2-5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . It is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field: Organic Chemistry
    • Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
    • Method: The synthesis of indole derivatives involves various chemical reactions, including condensation, cyclization, and substitution .
    • Results: Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Development of EZH2 Inhibitors

    • Field: Medicinal Chemistry
    • Application: The histone lysine methyltransferase EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
    • Method: The development of EZH2 inhibitors involves the design and synthesis of novel compounds .
    • Results: These compounds could be useful as chemical tools to further explore the biology of EZH2 and provide a starting point to develop new EZH2 inhibitors .
  • Synthesis of Indole Derivatives

    • Field: Organic Chemistry
    • Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
    • Method: The synthesis of indole derivatives involves various chemical reactions, including condensation, cyclization, and substitution .
    • Results: Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Development of EZH2 Inhibitors

    • Field: Medicinal Chemistry
    • Application: The histone lysine methyltransferase EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
    • Method: The development of EZH2 inhibitors involves the design and synthesis of novel compounds .
    • Results: These compounds could be useful as chemical tools to further explore the biology of EZH2 and provide a starting point to develop new EZH2 inhibitors .

properties

IUPAC Name

ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(14)13-12-9/h6-7H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXVYMYBLOYOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Reactant of Route 3
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Reactant of Route 4
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
Reactant of Route 6
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

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